Propionaldehyde: A Comprehensive Technical Guide on its Chemical Properties and Structure
Propionaldehyde: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propionaldehyde, also known as propanal, is a three-carbon aldehyde with the chemical formula C₃H₆O. It is a colorless, flammable liquid with a characteristic pungent, fruity odor.[1][2][3] As a reactive aldehyde, propionaldehyde serves as a crucial intermediate in a multitude of industrial chemical syntheses and is a subject of interest in toxicological and biomedical research due to its endogenous formation and reactivity. This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for propionaldehyde, tailored for a scientific audience.
Chemical Structure and Identification
Propionaldehyde consists of a three-carbon chain with a carbonyl group (C=O) at the terminal position. Its structure is isomeric with acetone (B3395972) (propanone).[4]
Molecular Formula: C₃H₆O
Structural Formula:
Key Identifiers:
-
IUPAC Name: Propanal[2]
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Synonyms: Propionic aldehyde, Methylacetaldehyde, Propaldehyde[1][2]
-
CAS Number: 123-38-6[1]
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Molecular Weight: 58.08 g/mol [1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of propionaldehyde is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Appearance | Colorless liquid | [1][2] |
| Odor | Pungent, fruity | [1][2] |
| Boiling Point | 46-50 °C | [2][5][6] |
| Melting Point | -81 °C | [1][2][5] |
| Density | 0.805 g/mL at 25 °C | [5] |
| Solubility in Water | 20 g/100 mL | [2] |
| Vapor Pressure | 317 mmHg at 25 °C | [1] |
| Flash Point | -30 °C (closed cup) | [1][7] |
| Autoignition Temperature | 207 °C | [7] |
| Refractive Index (n20/D) | 1.362 | [5] |
| LogP (octanol/water) | 0.59 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of propionaldehyde. Key spectral data are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of propionaldehyde typically shows three distinct signals corresponding to the three different proton environments. The aldehyde proton (CHO) appears significantly downfield.
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δ ~9.7 ppm (t, 1H, CHO)
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δ ~2.4 ppm (dq, 2H, CH₂)
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δ ~1.1 ppm (t, 3H, CH₃)
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¹³C NMR: The carbon-13 NMR spectrum displays three signals, with the carbonyl carbon being the most deshielded.[8]
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δ ~200 ppm (C=O)
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δ ~31 ppm (CH₂)
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δ ~6 ppm (CH₃)
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Infrared (IR) Spectroscopy
The IR spectrum of propionaldehyde is characterized by a strong absorption band for the carbonyl (C=O) stretch and characteristic C-H stretching frequencies for the aldehyde group.[1]
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~2980-2880 cm⁻¹: C-H stretch (alkyl)
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~2720 cm⁻¹ and ~2820 cm⁻¹: C-H stretch (aldehyde)
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~1730 cm⁻¹: C=O stretch (strong)
Mass Spectrometry (MS)
Electron ionization mass spectrometry of propionaldehyde results in a molecular ion peak and characteristic fragmentation patterns.[5]
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m/z 58: Molecular ion [M]⁺
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m/z 29: [CHO]⁺ or [C₂H₅]⁺ (base peak)
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m/z 28: [C₂H₄]⁺
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m/z 27: [C₂H₃]⁺
Chemical Reactivity and Key Reactions
Propionaldehyde's reactivity is dominated by its aldehyde functional group, making it susceptible to oxidation, reduction, and nucleophilic addition reactions.
Oxidation
Propionaldehyde can be readily oxidized to propionic acid using various oxidizing agents.
Reduction
Reduction of propionaldehyde yields 1-propanol (B7761284).
Aldol (B89426) Condensation
In the presence of a base or acid catalyst, propionaldehyde can undergo self-condensation to form 3-hydroxy-2-methylpentanal.
Experimental Protocols
Detailed methodologies for key experiments involving propionaldehyde are provided below.
Synthesis of Propionaldehyde by Oxidation of 1-Propanol
This protocol describes the laboratory-scale synthesis of propionaldehyde by the oxidation of 1-propanol using an acidified dichromate solution. The setup is designed to distill the more volatile propionaldehyde as it is formed, preventing its further oxidation to propionic acid.[9]
Materials:
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1-Propanol
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Potassium dichromate (K₂Cr₂O₇)
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Concentrated sulfuric acid (H₂SO₄)
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Water
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Anti-bumping granules
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Distillation apparatus (condenser, receiving flask)
-
Heating mantle
-
Stirrer
Procedure:
-
In a round-bottom flask, place 1-propanol and a few anti-bumping granules.
-
Prepare the oxidizing solution by carefully dissolving potassium dichromate in water and then slowly adding concentrated sulfuric acid with cooling.
-
Set up a distillation apparatus with the round-bottom flask. The receiving flask should be cooled in an ice bath.
-
Gently heat the 1-propanol to its boiling point.
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Slowly add the oxidizing solution from the dropping funnel to the boiling alcohol. The rate of addition should be controlled to maintain a steady distillation of the product.
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The distillate, which is an azeotropic mixture of propionaldehyde and water, is collected in the cooled receiving flask.
-
Once the addition is complete, continue heating for a short period to ensure all the aldehyde has distilled over.
-
Dry the collected distillate over anhydrous sodium sulfate.
-
Purify the propionaldehyde by fractional distillation, collecting the fraction that boils at 46-50 °C.
Aldol Condensation of Propionaldehyde
This protocol outlines the base-catalyzed self-condensation of propionaldehyde.
Materials:
-
Propionaldehyde
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10%)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cool a round-bottom flask containing propionaldehyde in an ice bath.
-
Slowly add the sodium hydroxide solution dropwise with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature for a specified time to allow the reaction to proceed.
-
Quench the reaction by adding dilute acid.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude aldol product.
-
The product can be further purified by distillation or chromatography if necessary.
Biological Significance and Signaling Pathways
Propionaldehyde is not only an industrial chemical but is also formed endogenously through various metabolic processes, including the metabolism of certain amino acids and lipid peroxidation.[10] Its high reactivity allows it to interact with cellular macromolecules, leading to potential toxic effects and the activation of cellular stress response pathways.
Metabolism of Propionaldehyde
The primary pathway for the detoxification of propionaldehyde in the body is its oxidation to propionic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[3][11] Propionic acid can then enter central metabolism.
Oxidative Stress and Protein Adduct Formation
As a product of lipid peroxidation, propionaldehyde is a marker and mediator of oxidative stress.[10] Its electrophilic nature allows it to react with nucleophilic residues on proteins (such as cysteine, histidine, and lysine) to form stable covalent adducts, a process known as protein carbonylation.[6][12] This can lead to enzyme inactivation and cellular dysfunction.
Aldehyde-Induced Signaling
While a specific signaling pathway uniquely triggered by propionaldehyde is not well-defined, aldehydes, in general, are known to activate stress-responsive signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[13][14] This activation is often a cellular response to the damage caused by protein adduct formation and oxidative stress.
Experimental Workflow for Studying Aldehyde-Induced Cytotoxicity
This generalized workflow can be adapted to study the cytotoxic effects of propionaldehyde on a cell line of interest.
Conclusion
Propionaldehyde is a fundamentally important aldehyde with well-characterized chemical and physical properties. Its reactivity makes it a versatile building block in organic synthesis and a molecule of significant interest in toxicology and cell biology. Understanding its synthesis, reactions, and interactions with biological systems is crucial for researchers in chemistry and the life sciences. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for further investigation into the multifaceted nature of propionaldehyde.
References
- 1. PROPIONALDEHYDE - Seventeenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Steady-state and pre-steady-state kinetics of propionaldehyde oxidation by sheep liver cytosolic aldehyde dehydrogenase at pH 5.2. Evidence that the release of NADH remains rate-limiting in the enzyme mechanism at acid pH values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Propionaldehyde - Wikipedia [en.wikipedia.org]
- 6. Oxidative Stress and Covalent Modification of Protein with Bioactive Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Formation and immunological properties of aldehyde-derived protein adducts following alcohol consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetaldehyde alters MAP kinase signalling and epigenetic histone modifications in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
